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Compound of Interest

Compound Name:
5,7,4-Trihydroxy-3,6-dimethoxy-3-

prenylflavone

Cat. No.: B592818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various flavonoids in

molecular docking studies against key protein targets implicated in a range of diseases,

including cancer, Alzheimer's disease, diabetes, and viral infections. The information is

compiled from recent in silico studies, presenting quantitative data, detailed experimental

methodologies, and visual representations of relevant biological pathways and workflows to aid

in drug discovery and development.

Data Presentation: Comparative Binding Affinities of
Flavonoids
The following tables summarize the binding affinities (in kcal/mol) of various flavonoids against

different protein targets as reported in the cited literature. Lower binding energy values indicate

a more favorable and stable interaction between the flavonoid and the protein target.
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Flavonoid Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Reference

ZINC000005854

718

Cyclin-

Dependent

Kinase 8 (CDK8)

6T41 -10.7 [1]

Ponatinib

(Standard)

Cyclin-

Dependent

Kinase 8 (CDK8)

6T41 -10.0 [1]

Linifanib

(Standard)

Cyclin-

Dependent

Kinase 8 (CDK8)

6T41 -10.5 [1]

Cortistatin A

(Standard)

Cyclin-

Dependent

Kinase 8 (CDK8)

6T41 -10.1 [1]

Myricetin
Breast Cancer

Target
- -11.50 [2]

Quercetin
Prostate Cancer

Target
- -14.18 [2]

Quercetin
Colorectal

Cancer Target
- -12.94 [2]

Fisetin
Aryl Hydrocarbon

Receptor (AhR)
- - [3]

Flavone CDK2/CDK9 - - [4]

Recoflavone CDK2/CDK9 - - [4]

Isorhamnetin β-catenin - -5.68 to -4.98 [5]

Fisetin β-catenin - -5.68 to -4.98 [5]

Genistein β-catenin - -5.68 to -4.98 [5]

Silibinin β-catenin - -5.68 to -4.98 [5]
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Catechin β-catenin - -6.50 to -5.22 [5]

Luteolin β-catenin - -6.50 to -5.22 [5]

Coumestrol β-catenin - -6.50 to -5.22 [5]

β-

naphthoflavone
β-catenin - -6.50 to -5.22 [5]

Table 2: Flavonoids Targeting Proteins in Alzheimer's
Disease
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Flavonoid Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Reference

Epicatechin

gallate

Acetylcholinester

ase (AChE)
- -10.42 [6]

Sterubin
Acetylcholinester

ase (AChE)
- -10.16 [6]

Fisetin
Acetylcholinester

ase (AChE)
- -10.11 [6]

Biochanin-A
Beta-secretase 1

(BACE-1)
- -9.81 [6]

Sterubin
Beta-secretase 1

(BACE-1)
- -8.96 [6]

Epicatechin

gallate

Beta-secretase 1

(BACE-1)
- -7.47 [6]

Epicatechin

gallate

Glycogen

synthase kinase-

3β (GSK-3β)

- -10.93 [7]

Fisetin

Glycogen

synthase kinase-

3β (GSK-3β)

- -9.44 [7]

Eriodictyol

Glycogen

synthase kinase-

3β (GSK-3β)

- -8.54 [7]

Fisetin
Tumor necrosis

factor-α (TNF-α)
- -11.52 [7]

Sterubin
Tumor necrosis

factor-α (TNF-α)
- -10.87 [7]

Biochanin A
Tumor necrosis

factor-α (TNF-α)
- -10.69 [7]
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Table 3: Flavonoids as Potential Inhibitors of SARS-CoV-
2 Proteins

Flavonoid Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Reference

Quercetin-3-O-

rhamnoside

Main Protease

(Mpro)
6LU7 -9.7 [8]

Robinin
Main Protease

(Mpro)
- -9.0 [9]

Hesperidin
Main Protease

(3CLpro)
GLU7 - [10]

Rutin
Main Protease

(3CLpro)
GLU7 - [10]

Diosmin
Main Protease

(3CLpro)
GLU7 - [10]

Theaflavin

RNA-dependent

RNA polymerase

(RdRp)

- -8.8 [10]

Naringin Spike Protein - -9.8 [11]

Silibinin 3CLpro / RBD - - [12]

Tomentin A 3CLpro - - [12]

Amentoflavone 3CLpro / RBD - - [12]

Bilobetin 3CLpro / RBD - - [12]

Herbacetin RBD - - [12]

Morin RBD - - [12]

Baicalein RBD - - [12]

Quercetin RBD - - [12]
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Table 4: Flavonoids Targeting Proteins in Diabetes

Flavonoid Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Reference

Acumitin
Aldose

Reductase
- - [13]

Agathisflavone
Aldose

Reductase
- - [13]

Agehoustin B
Aldose

Reductase
- - [13]

alpha-Toxicarol
Aldose

Reductase
- - [13]

Diosmin

Phosphatidylinos

itol 3-kinase

(PI3K)

- - [14]

Biochanin A

Phosphatidylinos

itol 3-kinase

(PI3K)

- - [14]

Hesperidin

Phosphatidylinos

itol 3-kinase

(PI3K)

- - [14]

Quercetin

Phosphatidylinos

itol 3-kinase

(PI3K)

- - [14]

Hesperetin

Phosphatidylinos

itol 3-kinase

(PI3K)

- - [14]

Cynaroside

Alpha

glucosidase,

Glycogen

phosphorylase

- - [15]
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Experimental Protocols
The methodologies employed in the cited molecular docking studies vary, which can influence

the outcome of the binding affinity predictions. Key parameters from the referenced studies are

outlined below.

General Protocol:

Protein and Ligand Preparation: The three-dimensional structures of the target proteins are

typically obtained from the Protein Data Bank (PDB).[8] Water molecules and existing

ligands are often removed, and polar hydrogens are added. The flavonoid structures are

retrieved from databases like PubChem and prepared by assigning charges and minimizing

energy.[8]

Molecular Docking Software: A variety of software is used for molecular docking simulations,

with AutoDock Vina being a common choice.[8][16] Other programs mentioned include Glide

XP, MOE (Molecular Operating Environment), and PyRx.[2][3][15]

Docking and Scoring: The docking software explores different conformations of the flavonoid

within the active site of the target protein and calculates the binding affinity for each pose.

The pose with the lowest binding energy is generally considered the most favorable.[17]

Analysis: The results are analyzed to identify key interactions, such as hydrogen bonds and

hydrophobic interactions, between the flavonoid and the amino acid residues of the protein.

[17]

Validation: In some studies, molecular dynamics simulations are performed to validate the

stability of the flavonoid-protein complex over time.[1][12]

Specific Examples:

Study on SARS-CoV-2 Main Protease: In one study, the 3D structure of the protease (PDB

ID: 6LU7) was used, and docking was performed with AutoDock Vina.[8]

Study on Anticancer Flavonoids: A study investigating flavonoids against tubulin (PDB ID:

4O2B) used the MolDock score for evaluating binding affinity and further subjected the best

complexes to 100 ns of molecular dynamics simulations.[18]
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Study on Alzheimer's Disease Targets: For targets like GSK-3β and TNF-α, AutoDock 4.2.1

was utilized, and the results were visualized using Bio-Discovery Studio Viewer.[19]

Mandatory Visualization
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and

workflows relevant to the molecular docking of flavonoids.
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Caption: A generalized workflow for in silico molecular docking studies of flavonoids.
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Caption: A simplified diagram illustrating the mechanism of action of flavonoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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